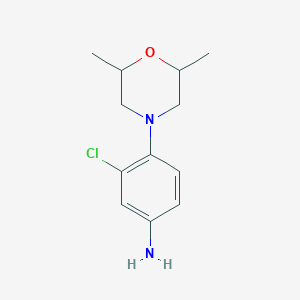
3-Chloro-4-(2,6-dimethyl-4-morpholinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-4-(2,6-dimethyl-4-morpholinyl)aniline (3C4M) is a chemical compound that has been studied for its potential applications in scientific research. It is a synthetic aniline derivative with a chloro-substituted morpholine ring. 3C4M has been found to possess a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities. It has also been shown to possess a range of physiological and biochemical effects.
Scientific Research Applications
Application in Src Kinase Inhibition
- 3-Chloro-4-(2,6-dimethyl-4-morpholinyl)aniline analogues have been identified as potent inhibitors of Src kinase activity. These compounds show significant inhibition of both Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).
Role in Ring-Opening Polymerization
- The compound's derivatives have been used in the synthesis of aluminum dimethyl complexes with bidentate ligands. These complexes effectively initiate the ring-opening polymerization of rac-lactide, leading to poly-lactic acids with narrow molecular weight distributions (Liu & Ma, 2014).
Involvement in Organic Synthesis
- Derivatives of 3-Chloro-4-(2,6-dimethyl-4-morpholinyl)aniline are used in the cyclization of anilines to produce various heterocyclic compounds. These processes highlight the reactivity of certain bonds in the molecule, leading to diverse chemical transformations (Williamson & Ward, 2005).
Synthesis of DNA-binding Agents
- This chemical has been used to create derivatives that show significant DNA interaction. These compounds are studied for their potential as DNA intercalating agents and cytotoxic activities, indicating their potential in medicinal chemistry (Garofalo et al., 2010).
properties
IUPAC Name |
3-chloro-4-(2,6-dimethylmorpholin-4-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-8-6-15(7-9(2)16-8)12-4-3-10(14)5-11(12)13/h3-5,8-9H,6-7,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDLMBVDIMFVHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588172 |
Source


|
| Record name | 3-Chloro-4-(2,6-dimethylmorpholin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2,6-dimethyl-4-morpholinyl)aniline | |
CAS RN |
915923-04-5 |
Source


|
| Record name | 3-Chloro-4-(2,6-dimethylmorpholin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

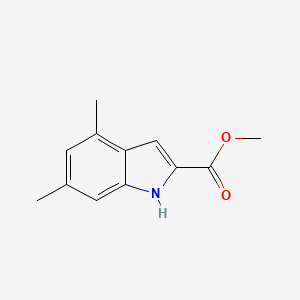
![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)
![1-[(2-Chlorophenyl)acetyl]piperazine](/img/structure/B1357351.png)
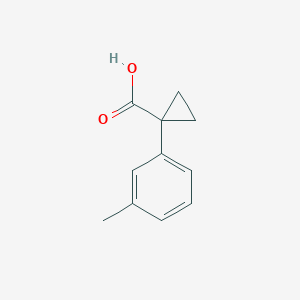
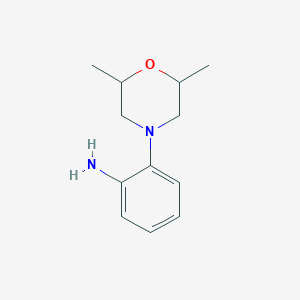
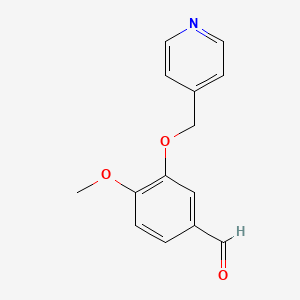
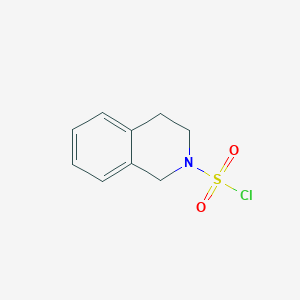
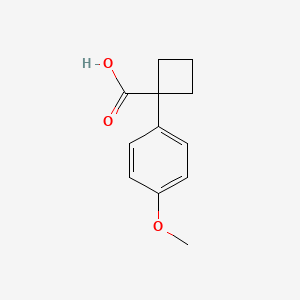
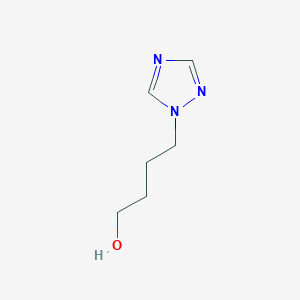
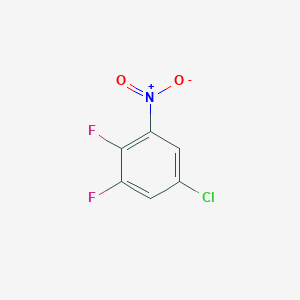
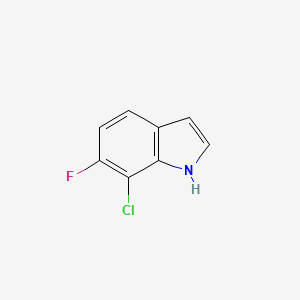
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)
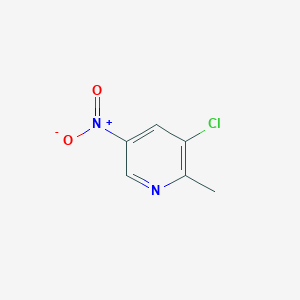
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)